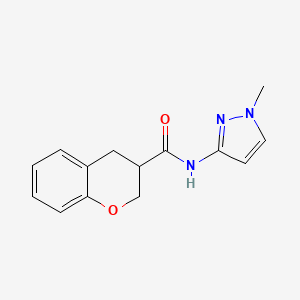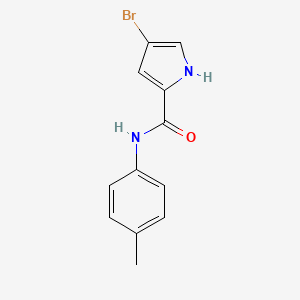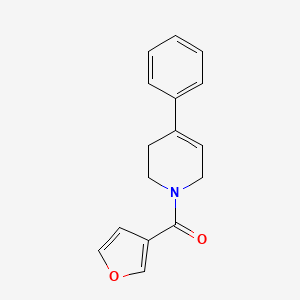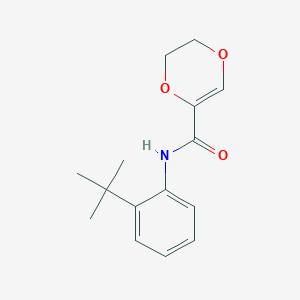
N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as MPC, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPC belongs to the class of chromene-based compounds and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a key mediator of inflammation.
N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide can modulate the expression of various genes involved in cancer progression and inflammation.
Biochemical and physiological effects:
N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments is its relatively simple synthesis method. This makes it easy to obtain and study in a laboratory setting. Additionally, N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have low toxicity, making it a safe compound to work with.
One of the limitations of using N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide. One area of interest is in the development of N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide and its effects on various signaling pathways.
Another area of interest is in the development of more efficient synthesis methods for N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide. This could make it easier to obtain and study in a laboratory setting, as well as potentially reducing the cost of producing N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide-based drugs.
In conclusion, N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide, or N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide, is a compound with significant potential for therapeutic applications in the fields of cancer and inflammation. Its simple synthesis method and low toxicity make it an attractive compound for laboratory studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 3-acetyl-4-hydroxycoumarin with 1-methyl-3-pyrazolone in the presence of a catalyst. The reaction proceeds through a cyclization process to form the chromene core of N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide. The resulting compound is then subjected to further modifications to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the primary areas of research is in the treatment of cancer. N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This makes N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17-7-6-13(16-17)15-14(18)11-8-10-4-2-3-5-12(10)19-9-11/h2-7,11H,8-9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPLHIOLSCJNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)

![8-[[4-[[5-(4-Chlorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]methyl]quinoline](/img/structure/B7462653.png)
![2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione](/img/structure/B7462673.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7462677.png)
![1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7462679.png)

![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462702.png)


![N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7462719.png)
![4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one](/img/structure/B7462723.png)
![5-(3-methoxyphenyl)-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7462735.png)
![[4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7462737.png)